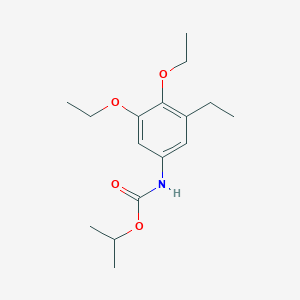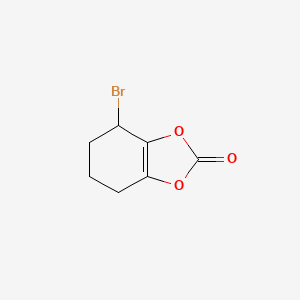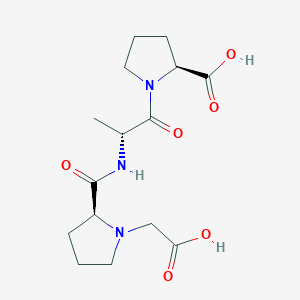
Propan-2-yl (3,4-diethoxy-5-ethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (3,4-diethoxy-5-ethylphenyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and industrial processes. This compound is characterized by its unique structure, which includes an isopropyl group, two ethoxy groups, and an ethyl group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,4-diethoxy-5-ethylphenyl)carbamate typically involves the reaction of 3,4-diethoxy-5-ethylphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,4-diethoxy-5-ethylphenol+isopropyl chloroformate→Propan-2-yl (3,4-diethoxy-5-ethylphenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (3,4-diethoxy-5-ethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (3,4-diethoxy-5-ethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of polymers and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpropham: Propan-2-yl (3-chlorophenyl)carbamate, used as a plant growth regulator and herbicide.
Isopropyl N-phenylcarbamate: Another carbamate ester with similar structural features.
Uniqueness
Propan-2-yl (3,4-diethoxy-5-ethylphenyl)carbamate is unique due to the presence of both ethoxy and ethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological or industrial applications compared to other carbamate esters.
Eigenschaften
| 84972-06-5 | |
Molekularformel |
C16H25NO4 |
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
propan-2-yl N-(3,4-diethoxy-5-ethylphenyl)carbamate |
InChI |
InChI=1S/C16H25NO4/c1-6-12-9-13(17-16(18)21-11(4)5)10-14(19-7-2)15(12)20-8-3/h9-11H,6-8H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
IVFGEZAPMRULFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)NC(=O)OC(C)C)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/no-structure.png)
![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)



![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)


